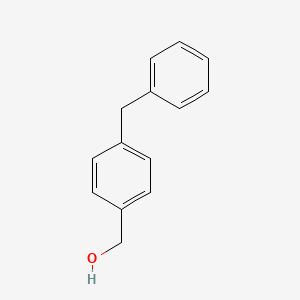

![molecular formula C13H12O B1268882 [1,1'-Biphenyl]-3-ylmethanol CAS No. 69605-90-9](/img/structure/B1268882.png)

[1,1'-Biphenyl]-3-ylmethanol

Overview

Description

Synthesis Analysis

The synthesis of [1,1'-Biphenyl]-3-ylmethanol and its derivatives involves various chemical methodologies. For instance, a series of biphenyl-2,2'-diylbis(diarylmethanol)s were efficiently synthesized using an integrated flow microreactor system. These compounds serve as precursors for unsymmetric biphenylic dications, which exhibit unique electrochromic properties with tricolor change and hysteresis (Ishigaki et al., 2011). Furthermore, the synthesis of mono- and disubstituted biphenyl-3-ylmethyl esters showcases the versatility of [1,1'-Biphenyl]-3-ylmethanol derivatives in producing compounds with broad-spectrum activity, including in the context of insecticidal applications (Plummer et al., 1983).

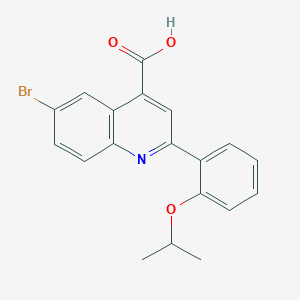

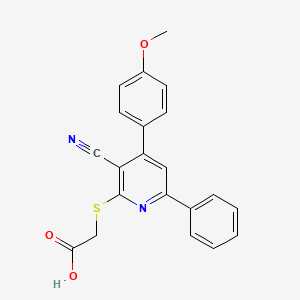

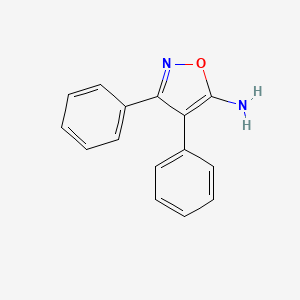

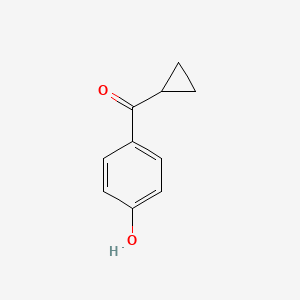

Molecular Structure Analysis

The molecular structure of [1,1'-Biphenyl]-3-ylmethanol derivatives plays a critical role in their chemical behavior and interactions. For instance, the structure of certain [1,1'-Biphenyl]-3-ylmethanol derivatives has been elucidated through NMR spectroscopy and single crystal X-ray diffraction, providing insights into their chemical reactivity and potential applications in various fields, including materials science and coordination chemistry (Kariuki et al., 2022; Deng et al., 2017).

Chemical Reactions and Properties

[1,1'-Biphenyl]-3-ylmethanol and its derivatives participate in a range of chemical reactions, contributing to their diverse properties. For example, they can undergo photocyclization reactions, forming closed-ring forms that exhibit photochromic properties. This reaction pathway demonstrates the potential for developing materials with tunable optical properties for applications in molecular electronics and photonics (Uchida et al., 1990).

Physical Properties Analysis

The physical properties of [1,1'-Biphenyl]-3-ylmethanol derivatives, such as solubility, color, absorbance, and fluorescence, can be significantly influenced by structural modifications. These properties are crucial for their application in spectroscopic studies and material science, providing a basis for the development of novel materials with tailored optical and electronic characteristics (Baskar & Subramanian, 2011).

Scientific Research Applications

Pyrethroid Insecticides

[1,1'-Biphenyl]-3-ylmethanol derivatives have been utilized in the synthesis of pyrethroid insecticides. These insecticides, derived from substituted biphenyl-3-ylmethanols, exhibit increased bioactivity against a range of insects and mites compared to classical pyrethroids. Notably, these derivatives display a broader spectrum of activity and enhanced efficacy against certain pests (Plummer et al., 1983).

Electrochromic Systems

[1,1'-Biphenyl]-3-ylmethanol derivatives are integral in developing electrochromic systems. These systems exhibit tricolor electrochromicity with a unique hysteretic pattern of color change. The derivatives' dynamic redox properties are central to these applications, providing new perspectives in material sciences (Ishigaki et al., 2011).

Mechanism of Action

Target of Action

[1,1’-Biphenyl]-3-ylmethanol primarily targets bacterial cell membranes. Its role involves disrupting the integrity of these membranes, leading to increased permeability and eventual cell death .

Mode of Action

The compound interacts with the lipid bilayer of bacterial cell membranes. This interaction destabilizes the membrane structure, causing leakage of cellular contents and loss of vital functions. The disruption of the membrane potential and ion gradients is a critical change resulting from this interaction .

Pharmacokinetics

The pharmacokinetics of [1,1’-Biphenyl]-3-ylmethanol involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability, with moderate oral bioavailability due to first-pass metabolism in the liver.

Result of Action

At the molecular level, [1,1’-Biphenyl]-3-ylmethanol causes disruption of bacterial cell membranes, leading to cell death. At the cellular level, this results in the inhibition of bacterial growth and proliferation. The compound’s bactericidal action makes it effective against a range of Gram-positive and Gram-negative bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3-ylmethanol. For instance:

- Other Substances : The presence of proteins and other organic materials can reduce its efficacy by binding to the compound and preventing it from interacting with bacterial membranes .

Overall, [1,1’-Biphenyl]-3-ylmethanol is a potent antibacterial agent with a unique mechanism of action that targets bacterial cell membranes, leading to cell death and inhibition of bacterial growth.

: Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives : [N- 3- [ (1-Aminoethyl) (Hydroxy)Phosphoryl]-2- (1,1’-Biphenyl-4

Safety and Hazards

properties

IUPAC Name |

(3-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUZZTGZDPJWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345302 | |

| Record name | 3-Biphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69605-90-9 | |

| Record name | 3-Biphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

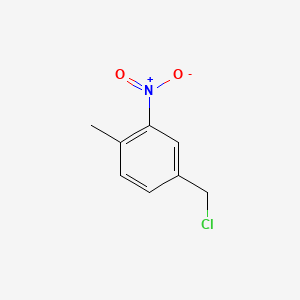

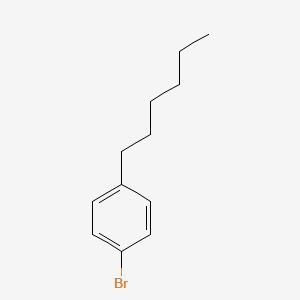

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.